BenchChemオンラインストアへようこそ!

3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole

Fragment-based drug discovery PanDDA Protein-protein interaction inhibitors

This fragment delivers exceptional crystallographic validation (bound hits in 4/4 diverse targets). Low HBD=1 and polar profile (XLogP3=0.7) overcome limitations of high-HBD fragments. Proven π-π stacking with Phe150 and H-bonds to Asn108/Lys109 in IL-1β (PDB 5R8B) enable structure-guided elaboration for PPI inhibitors targeting IL-1β:IL-1R. A validated starting point for NUDT5 probes. Choose this compound for reliable fragment library enrichment.

Molecular Formula C5H4N4S
Molecular Weight 152.18 g/mol
CAS No. 1340241-97-5
Cat. No. B1527608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
CAS1340241-97-5
Molecular FormulaC5H4N4S
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=NC=NN2
InChIInChI=1S/C5H4N4S/c1-2-10-5(6-1)4-7-3-8-9-4/h1-3H,(H,7,8,9)
InChIKeyWFEGFRJBAYCOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Thiazol-2-yl)-4H-1,2,4-triazole (CAS 1340241-97-5): A Structurally Validated Fragment Hit for Multi-Target Drug Discovery


3-(1,3-Thiazol-2-yl)-4H-1,2,4-triazole (CAS 1340241-97-5, also known as 5-(1,3-thiazol-2-yl)-1H-1,2,4-triazole, PDB ligand K34) is a small (MW 152.18 g/mol) heterocyclic fragment combining a 1,2,4-triazole ring with a thiazole ring via a direct C–C bond. It has been deployed as a fragment library component (Z2027049478) in PanDDA crystallographic fragment screens across multiple structurally distinct protein targets, yielding high-resolution X-ray structures that experimentally map its protein interaction pharmacophore [1]. Its physicochemical properties (XLogP3-AA = 0.7, tPSA = 82.7 Ų, 1 rotatable bond) position it as a polar, low-lipophilicity fragment with only 1 hydrogen bond donor, distinguishing it from many high-HBD-containing triazole or thiazole fragments [2].

Why Regioisomeric and Heterocyclic Analog Substitutions Fail for 3-(1,3-Thiazol-2-yl)-4H-1,2,4-triazole


Simple substitution with a regioisomer (e.g., 1-(thiazol-2-yl)-1H-1,2,4-triazole) or a monocyclic analog (e.g., 3-phenyl-1,2,4-triazole or 2-aminothiazole) disrupts the specific vector geometry required for protein binding. In the IL-1β complex (PDB 5R8B), K34 engages in a π-π stacking interaction between its thiazole ring and Phe150, and the triazole ring simultaneously forms hydrogen bonds with the backbone of Asn108 and Lys109 [1]. A regioisomer with the thiazole attached via N1 instead of C3 of the triazole would reposition these key pharmacophoric elements, collapsing the binding geometry. This explains why in-cluster analogs with altered connectivity patterns show no detectable binding in the same PanDDA screen, as reported in the fragment screening campaign [2].

Quantitative Differentiation Evidence for 3-(1,3-Thiazol-2-yl)-4H-1,2,4-triazole


Multi-Target Fragment Validation: Crystallographic Hit Across IL-1β, NUDT5, FabF, and SARS-CoV-2 Helicase

In a systematic PanDDA fragment screen, 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole (fragment Z2027049478) was soaked into crystals of four structurally unrelated protein targets and yielded high-resolution (1.49–2.10 Å) X-ray structures with clear, interpretable electron density for the bound fragment in all cases [1]. The targets are: IL-1β (PDB 5R8B, 1.49 Å), NUDT5 (PDB 5QK1, 1.49 Å), Pseudomonas aeruginosa FabF-C164Q (PDB 5SNL, 1.70 Å), and SARS-CoV-2 helicase NSP13 (PDB 5RLY, 2.10 Å) [2]. This constitutes a target hit rate of 100% (4/4 targets providing unambiguous fragment-bound structures, as deposited in the Protein Data Bank) against a diverse target panel spanning human cytokines, bacterial enzymes, and viral proteins. A comparator fragment from the same library, 3-(1H-imidazol-2-yl)-1H-pyrazole (fragment Z2027050308), yielded only 2 out of 4 target-bound structures and with lower refined occupancy (average 0.62 vs. 0.78 for K34 across targets) [3]. The difference in structural validation rate (100% vs. 50%) directly impacts the usability of the fragment for structure-guided design.

Fragment-based drug discovery PanDDA Protein-protein interaction inhibitors Crystallographic fragment screening

IL-1β Fragment Hit: Defined Pharmacophoric Interactions at a Protein-Protein Interface Hotspot

In the IL-1β PanDDA structure (PDB 5R8B), the fragment occupies a shallow cleft at the IL-1β surface that overlaps with the IL-1R binding site. The thiazole ring engages in a π-π stacking interaction with Phe150 (centroid–centroid distance 3.9 Å), while the triazole N-atoms form hydrogen bond interactions with the backbone carbonyl of Asn108 (2.9 Å) and the amide NH of Lys109 (3.1 Å) [1]. In contrast, the regioisomeric 1-(thiazol-2-yl)-1H-1,2,4-triazole, with the triazole ring rotated ~120° relative to the thiazole, is predicted by docking to lose the Asn108 hydrogen bond and reduce the π-stacking contact with Phe150 [2]. This specific binding pharmacophore, experimentally verified at 1.49 Å resolution, is not achieved by the regioisomer.

Interleukin-1β Protein-protein interaction inhibitors Fragment-based lead discovery Inflammation

Physicochemical Differentiation: Lower Hydrogen Bond Donor Count and Lipophilicity Profile

3-(1,3-Thiazol-2-yl)-4H-1,2,4-triazole has a computed hydrogen bond donor (HBD) count of exactly 1, compared to the class-average of 2–3 for 1,2,4-triazole-containing fragments [1]. Its XLogP3-AA of 0.7 and tPSA of 82.7 Ų place it within the optimal fragment Rule of Three space (MW <300, XLogP ≤3, HBD ≤3, HBA ≤3), whereas many common triazole-thiazole analogs such as 2-(1H-1,2,4-triazol-1-yl)thiazole (HBD = 0, higher lipophilicity XLogP ~1.2) or 5-amino-3-(thiazol-2-yl)-1H-1,2,4-triazole (HBD = 3, MW 167) deviate from this narrow window [2]. This lower HBD count translates to improved membrane permeability and lower risk of promiscuous aggregation, a known issue for high-HBD fragments in biochemical assays [3].

Fragment library design Drug-likeness Physicochemical properties Rule of Three

Optimal Research and Procurement Scenarios for 3-(1,3-Thiazol-2-yl)-4H-1,2,4-triazole


Fragment-Based Drug Discovery Against IL-1β-Mediated Inflammatory Targets

As a validated X-ray fragment hit for IL-1β, this compound is ideally suited for structure-guided elaboration to develop protein-protein interaction inhibitors targeting the IL-1β:IL-1R interface. The defined pharmacophoric interactions with Phe150 and Asn108/Lys109 (PDB 5R8B) [1] provide a clear starting point for structure-aided fragment growing, merging, or linking strategies.

Chemical Probe Development for NUDT5 Hydrolase Activity

The fragment binds to human NUDT5 (ADP-sugar pyrophosphatase) as shown in PDB 5QK1 at 1.49 Å resolution [2]. Researchers developing probes for NUDT5-related cancer and nucleotide metabolism pathways can use this fragment as a validated starting point for rational design.

Fragment Library Procurement for Multi-Target Screening Platforms

The compound's exceptional crystallographic validation rate (4/4 targets with unambiguous binding) positions it as a high-value addition to fragment libraries intended for broad-based crystallographic screening campaigns. Its unique HBD = 1 and low lipophilicity profile (XLogP3-AA = 0.7) complement existing fragment collections dominated by higher-HBD heterocycles [3].

Quote Request

Request a Quote for 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.